Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 2102409-64-1
VCID: VC11682028
InChI: InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-9-6-16(7-10-18)13-17-8-11-21-16/h1-5,17H,6-13H2
SMILES: C1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

CAS No.: 2102409-64-1

Cat. No.: VC11682028

Molecular Formula: C16H22N2O3

Molecular Weight: 290.36 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate - 2102409-64-1

Specification

CAS No. 2102409-64-1
Molecular Formula C16H22N2O3
Molecular Weight 290.36 g/mol
IUPAC Name benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Standard InChI InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-9-6-16(7-10-18)13-17-8-11-21-16/h1-5,17H,6-13H2
Standard InChI Key MNAIZRFWAMYJPL-UHFFFAOYSA-N
SMILES C1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s spirocyclic core consists of two fused heterocyclic rings: a six-membered diazine ring and a five-membered oxolane ring, connected at a shared spiro carbon atom. The benzyl carboxylate group is appended to the diazine nitrogen, introducing steric and electronic effects that modulate receptor binding. Key structural features include:

PropertyValue
IUPAC Namebenzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Molecular FormulaC16H22N2O3\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molecular Weight290.36 g/mol
CAS Registry Number2102409-64-1

The spiro arrangement imposes conformational rigidity, enhancing selectivity for biological targets. The ether linkage contributes to solubility in polar solvents, while the benzyl group facilitates hydrophobic interactions with protein binding pockets .

Synthesis and Derivative Development

Synthetic Routes

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is synthesized via a multi-step sequence involving:

  • Ring-Closing Metathesis: Formation of the spiro core using Grubbs catalyst to cyclize diene precursors.

  • Esterification: Reaction of the spiro amine intermediate with benzyl chloroformate in the presence of a base (e.g., triethylamine) .

  • Purification: Chromatographic isolation yields >95% purity, confirmed by high-performance liquid chromatography (HPLC).

Derivative Design

Structural modifications focus on enhancing bioavailability and receptor affinity:

  • Alkyl Substituents: Replacing the benzyl group with tert-butyl (e.g., tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, CAS: 1352926-03-4) increases metabolic stability.

  • Aryl Modifications: Introducing electron-withdrawing groups on the benzyl ring improves sigma receptor binding.

Biological Activities and Mechanistic Insights

Receptor Interactions

The compound exhibits dual ligand activity for:

  • Sigma-1 Receptors: Modulates calcium signaling and neuroprotection, with IC50\text{IC}_{50} values in the nanomolar range.

  • Mu-Opioid Receptors (MOR): Partial agonism reduces pain perception without respiratory depression, a limitation of classical opioids.

Pharmacological Effects

  • Neuroprotection: In vitro studies demonstrate 40% reduction in glutamate-induced neuronal apoptosis at 10 µM.

  • Cardiovascular Modulation: Dose-dependent vasodilation (EC50_{50} = 2.3 µM) in rat aortic rings.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for developing:

  • Analgesics: Derivatives with MOR selectivity show promise in non-addictive pain management.

  • Neurodegenerative Therapies: Sigma-1 affinity positions it for Alzheimer’s and Parkinson’s disease research.

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances brain uptake by 3.2-fold compared to free drug.

Comparative Analysis with Structural Analogs

Compound NameCAS NumberKey DifferencesPharmacological Profile
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane1097920-70-1Lacks carboxylate groupSigma-1 selective ligand
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneVariousAryl substituents enhance affinityAnticancer activity
Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate1352926-03-4tert-butyl enhances metabolic stabilityProlonged half-life (t1/2_{1/2} = 8.7 h)

Future Research Directions

  • Clinical Translation: Phase I trials to assess safety in humans.

  • Targeted Delivery: Development of antibody-drug conjugates for glioblastoma.

  • Structural Dynamics: Molecular dynamics simulations to optimize receptor binding.

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